Ecopladib

Vue d'ensemble

Description

L’écopladib est un inhibiteur puissant de la phospholipase A2 alpha cytosolique (cPLA2α), une enzyme impliquée dans la libération d’acide arachidonique à partir des phospholipides membranaires . Ce composé s’est révélé prometteur dans le traitement des affections inflammatoires telles que l’asthme, l’arthrose, la polyarthrite rhumatoïde et la douleur .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : L’écopladib est synthétisé par une série de réactions mettant en jeu des dérivés d’indole. Une méthode efficace implique l’utilisation d’un catalyseur à base d’acide glycolique dans des conditions de réaction douces, ce qui facilite la formation de 3-alkylindoles . Cette réaction multicouche est attractive en raison de sa simplicité, de son temps de réaction court et de sa nature bénigne pour l’environnement .

Méthodes de production industrielle : La production industrielle d’écopladib implique généralement une synthèse à grande échelle utilisant des conditions de réaction similaires à celles utilisées en laboratoire, mais optimisées pour obtenir des rendements et une pureté plus élevés. Le processus comprend des étapes de purification rigoureuses pour garantir que le composé répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : L’écopladib subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure .

Réactifs et conditions courants :

Réactions de substitution : Ces réactions impliquent souvent des nucléophiles tels que des amines ou des thiols dans des conditions douces.

Réactions d’oxydation et de réduction : Bien qu’elles soient moins fréquentes, l’écopladib peut subir des réactions d’oxydation et de réduction dans des conditions spécifiques.

Principaux produits : Les principaux produits formés à partir de ces réactions sont généralement des dérivés d’indole modifiés ayant une activité biologique modifiée .

4. Applications de la recherche scientifique

L’écopladib a une large gamme d’applications dans la recherche scientifique :

Applications De Recherche Scientifique

Ecopladib has a wide range of applications in scientific research:

Mécanisme D'action

L’écopladib exerce ses effets en inhibant l’activité de la cPLA2α, réduisant ainsi la libération d’acide arachidonique et la production ultérieure d’eicosanoïdes pro-inflammatoires tels que les prostaglandines et les leucotriènes . Cette inhibition se produit par la liaison de l’écopladib au site actif de la cPLA2α, empêchant son activité enzymatique .

Composés similaires :

Efipladib : Un autre inhibiteur puissant de la cPLA2α avec un mécanisme d’action similaire.

Darapladib : Inhibe la phospholipase A2 associée aux lipoprotéines et est utilisé dans la recherche cardiovasculaire.

Unicité de l’écopladib : L’écopladib est unique en raison de sa forte puissance et de sa sélectivité pour la cPLA2α, ce qui en fait un outil précieux à la fois pour la recherche et pour les applications thérapeutiques potentielles .

Comparaison Avec Des Composés Similaires

Efipladib: Another potent inhibitor of cPLA2α with a similar mechanism of action.

Darapladib: Inhibits lipoprotein-associated phospholipase A2 and is used in cardiovascular research.

Uniqueness of this compound: this compound is unique due to its high potency and selectivity for cPLA2α, making it a valuable tool in both research and potential therapeutic applications .

Activité Biologique

Ecopladib, a selective inhibitor of cytosolic phospholipase A2 alpha (cPLA2α), has garnered significant attention in pharmacological research due to its potential therapeutic applications in inflammatory diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, structure-activity relationships, and relevant case studies.

This compound functions primarily as an inhibitor of cPLA2α, an enzyme that plays a crucial role in the hydrolysis of phospholipids to release arachidonic acid, a precursor for various pro-inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting cPLA2α, this compound reduces the production of these inflammatory mediators, thereby exerting anti-inflammatory effects.

Structure-Activity Relationship (SAR)

The development of this compound involved extensive structure-activity relationship studies which revealed that specific modifications to its indole structure significantly enhance its potency. For instance, the introduction of a benzyl sulfonamide substituent at the C2 position was found to improve the compound's inhibitory activity against cPLA2α. The following table summarizes key SAR findings:

| Compound | Modification | IC50 (μM) | Notes |

|---|---|---|---|

| This compound | Benzyl sulfonamide at C2 | 0.15 | Sub-micromolar inhibitor in GLU micelle |

| Efipladib | Similar structure with variations | 0.11 | Enhanced bioavailability |

| WAY-196025 | Indole derivative | 0.25 | Less potent than this compound |

Biological Activity and Efficacy

This compound has demonstrated significant biological activity in various preclinical models. In studies involving rat models, it exhibited oral efficacy in reducing inflammation as evidenced by decreased paw edema in carrageenan-induced models. The compound's ability to inhibit cPLA2α was confirmed through assays showing sub-micromolar IC50 values, indicating potent activity.

Case Studies

- Anti-inflammatory Effects : In a study assessing the effects of this compound on carrageenan-induced paw edema in rats, treatment with this compound resulted in a significant reduction in swelling compared to control groups. The compound effectively inhibited the accumulation of inflammatory mediators at the site of injury.

- Hepatic Fibrosis Model : Another study explored the effects of this compound on hepatic fibrosis induced by carbon tetrachloride (CCl4) in mice. Results indicated that this compound treatment led to reduced expression of fibrotic markers such as α-smooth muscle actin (α-SMA) and collagen type I, suggesting its potential utility in managing liver fibrosis.

- Asthma Models : Research focusing on asthma-related inflammation showed that this compound could reduce airway hyperresponsiveness and eosinophil infiltration in lung tissues, supporting its role as a therapeutic agent for respiratory inflammatory conditions.

Propriétés

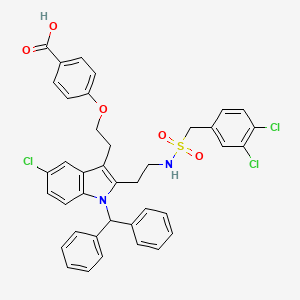

IUPAC Name |

4-[2-[1-benzhydryl-5-chloro-2-[2-[(3,4-dichlorophenyl)methylsulfonylamino]ethyl]indol-3-yl]ethoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H33Cl3N2O5S/c40-30-14-18-36-33(24-30)32(20-22-49-31-15-12-29(13-16-31)39(45)46)37(19-21-43-50(47,48)25-26-11-17-34(41)35(42)23-26)44(36)38(27-7-3-1-4-8-27)28-9-5-2-6-10-28/h1-18,23-24,38,43H,19-22,25H2,(H,45,46) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMMCHWHNSUBYAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCOC6=CC=C(C=C6)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H33Cl3N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70191555 | |

| Record name | Ecopladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

748.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

381683-92-7 | |

| Record name | Ecopladib [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0381683927 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ecopladib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70191555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ECOPLADIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48TI67E57Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.